molecular formula C11H20ClNO2 B1491099 3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one CAS No. 2097998-20-2

3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one

Cat. No. B1491099
CAS RN: 2097998-20-2
M. Wt: 233.73 g/mol
InChI Key: LGKBGBCLQOVMAX-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one, also known as 3-CPP, is an organic compound with a wide range of applications in the fields of medicinal chemistry, synthetic chemistry, and biochemistry. It is a type of piperidine derivative, and has been used as a reagent in the synthesis of various compounds. 3-CPP has also been used as a tool in scientific research, as it has been found to affect biochemical and physiological processes in various organisms.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to 3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one has focused on their synthesis, chemical properties, and potential as intermediates for further chemical reactions. For example, the synthesis of similar compounds involves reactions that allow for the easy substitution and dehalogenation, leading to the formation of derivatives with potential in drug development and material science (Schlosser et al., 1973).

Pharmacological Potential

Although the specific compound is not directly mentioned, related research points towards the exploration of pharmacological properties in structurally similar compounds. For instance, studies on compounds with piperidinyl groups and chloro substituents have investigated their roles as intermediates in synthesizing pharmaceutical agents with various biological activities. This includes research into antagonists for specific receptors, suggesting potential applications in developing new therapeutic agents (Czeskis, 1998).

Antimicrobial and Antioxidant Activities

Some derivatives of chloro and hydroxy substituted piperidines have been studied for their antimicrobial and antioxidant activities. These studies reveal that certain compounds in this chemical class possess significant biological activities, which may inform the development of new antimicrobial and antioxidant agents. Such properties are crucial for pharmaceutical applications, including the treatment of infectious diseases and the development of compounds that can mitigate oxidative stress (Čižmáriková et al., 2020).

Molecular Docking and Structural Analysis

Advanced research includes the synthesis and detailed structural analysis of compounds with similar functional groups, employing techniques like molecular docking, DFT calculations, and X-ray crystallography. These studies not only elucidate the chemical structure but also explore the interaction with biological molecules, which is pivotal in drug design and discovery processes. Such research underscores the potential of these compounds in the design of molecules with specific biological functions, including enzyme inhibition and receptor antagonism (Wu et al., 2022).

properties

IUPAC Name

3-chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-2-3-9-8-13(7-5-10(9)14)11(15)4-6-12/h9-10,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKBGBCLQOVMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCC1O)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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